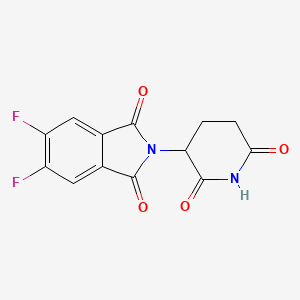

2-(2,6-Dioxopipéridin-3-yl)-5,6-difluoroisoindoline-1,3-dione

Vue d'ensemble

Description

Thalidomide-5,6-F est un dérivé fluoré de la thalidomide, un composé qui a acquis une triste notoriété dans les années 1950 et 1960 en raison de ses effets tératogènes. La thalidomide elle-même a été initialement commercialisée comme sédatif et antiémétique, en particulier pour les nausées matinales chez les femmes enceintes. Elle a ensuite été découverte comme étant à l'origine de graves malformations congénitales. Malgré son histoire tragique, la thalidomide et ses dérivés, dont Thalidomide-5,6-F, ont trouvé de nouvelles applications dans le traitement de diverses maladies, notamment en oncologie et en immunologie .

Applications De Recherche Scientifique

Thalidomide-5,6-F has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in studying fluorine chemistry and its effects on molecular behavior.

Biology: The compound is used in biological studies to understand the effects of fluorination on biological activity and metabolism.

Medicine: Thalidomide-5,6-F is being investigated for its potential therapeutic effects, particularly in cancer treatment. Its fluorinated structure may enhance its efficacy and reduce side effects compared to non-fluorinated analogs.

Industry: The compound is used in the development of new pharmaceuticals and agrochemicals, leveraging its unique properties to create more effective and safer products

Mécanisme D'action

Target of Action

The primary target of 2-(2,6-Dioxopiperidin-3-yl)-5,6-difluoroisoindoline-1,3-dione is Ikaros and Aiolos transcription factors . These transcription factors play a crucial role in the regulation of immune response and are involved in the pathogenesis of various diseases, including cancer .

Mode of Action

The compound interacts with its targets by activating the proteasomal degradation of Ikaros and Aiolos transcription factors . This interaction leads to the suppression of these transcription factors, thereby modulating the immune response .

Biochemical Pathways

The compound affects the proteasomal degradation pathway . By promoting the degradation of Ikaros and Aiolos transcription factors, it modulates the immune response and induces apoptosis of cancer cells . The downstream effects include enhanced T cell and NK cell-mediated immune responses, inhibition of monocyte proinflammatory cytokines, and induction of cancer cell apoptosis .

Pharmacokinetics

It is known that the compound is administered orally and is rapidly absorbed

Result of Action

The molecular and cellular effects of the compound’s action include the suppression of Ikaros and Aiolos transcription factors , leading to modulation of the immune response and induction of apoptosis in cancer cells . These effects contribute to its potential as a treatment for cancer and other diseases involving immune dysregulation .

Action Environment

The action, efficacy, and stability of 2-(2,6-Dioxopiperidin-3-yl)-5,6-difluoroisoindoline-1,3-dione can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the presence of other molecules that interact with the same targets . Additionally, factors such as pH and temperature can influence the stability of the compound

Analyse Biochimique

Biochemical Properties

The compound 2-(2,6-Dioxopiperidin-3-yl)-5,6-difluoroisoindoline-1,3-dione interacts with various enzymes, proteins, and other biomolecules. It is used in the development of Thalidomide based PROTACs, which are molecules designed to target proteins for degradation . The nature of these interactions involves the conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .

Cellular Effects

The cellular effects of 2-(2,6-Dioxopiperidin-3-yl)-5,6-difluoroisoindoline-1,3-dione are primarily related to its role in protein degradation. As a functionalized cereblon ligand, it is involved in the development of PROTACs, which can degrade target proteins, thereby influencing cell function . The exact impact on cell signaling pathways, gene expression, and cellular metabolism may vary depending on the specific proteins targeted for degradation.

Molecular Mechanism

The molecular mechanism of action of 2-(2,6-Dioxopiperidin-3-yl)-5,6-difluoroisoindoline-1,3-dione involves its role as a cereblon ligand. It allows rapid conjugation with carboxyl linkers due to the presence of an amine group, enabling it to bind to target proteins and mark them for degradation . This process can lead to changes in gene expression and enzyme activity, depending on the specific proteins targeted.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de Thalidomide-5,6-F implique l'introduction d'un atome de fluor dans la molécule de thalidomide. Cela peut être réalisé par diverses techniques de fluoration, telles que la fluoration électrophile ou la substitution nucléophile. Le processus implique généralement l'utilisation d'agents fluorants tels que le N-fluorobenzènesulfonimide (NFSI) ou le trifluorure de diéthylaminosulfure (DAST) dans des conditions contrôlées pour assurer une fluoration sélective à la position souhaitée .

Méthodes de production industrielle : La production industrielle de Thalidomide-5,6-F suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des mesures rigoureuses de contrôle de la qualité pour garantir la pureté et la constance du produit final. L'utilisation de réacteurs à flux continu et de systèmes automatisés permet d'accroître la production tout en maintenant la sécurité et l'efficacité .

Analyse Des Réactions Chimiques

Types de réactions : Thalidomide-5,6-F subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide d'agents tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de produits oxydés correspondants.

Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium, conduisant à la formation de dérivés réduits.

Substitution : L'atome de fluor dans Thalidomide-5,6-F peut être substitué par d'autres groupes fonctionnels en utilisant des réactions de substitution nucléophile. .

Réactifs et conditions courantes :

Oxydation : Permanganate de potassium en milieu acide.

Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.

Substitution : Méthylate de sodium dans le méthanol.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines .

4. Applications de la recherche scientifique

Thalidomide-5,6-F a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme brique de construction dans la synthèse de composés fluorés plus complexes. Ses propriétés uniques le rendent précieux pour l'étude de la chimie du fluor et de ses effets sur le comportement moléculaire.

Biologie : Le composé est utilisé dans des études biologiques pour comprendre les effets de la fluoration sur l'activité biologique et le métabolisme.

Médecine : Thalidomide-5,6-F est étudié pour ses effets thérapeutiques potentiels, en particulier dans le traitement du cancer. Sa structure fluorée peut améliorer son efficacité et réduire les effets secondaires par rapport à ses analogues non fluorés.

Industrie : Le composé est utilisé dans le développement de nouveaux produits pharmaceutiques et agrochimiques, en tirant parti de ses propriétés uniques pour créer des produits plus efficaces et plus sûrs

5. Mécanisme d'action

Le mécanisme d'action de Thalidomide-5,6-F implique son interaction avec diverses cibles moléculaires et voies :

Cibles moléculaires : Thalidomide-5,6-F se lie à la céréblone, une protéine qui joue un rôle crucial dans la voie ubiquitine-protéasome. Cette liaison conduit à la dégradation de protéines spécifiques impliquées dans la prolifération cellulaire et la survie.

Voies impliquées : Le composé module l'activité de plusieurs voies de signalisation, notamment la voie du facteur de nécrose tumorale alpha (TNF-α), la voie du facteur de croissance endothélial vasculaire (VEGF) et la voie du facteur nucléaire kappa B (NF-κB).

Comparaison Avec Des Composés Similaires

Thalidomide-5,6-F peut être comparé à d'autres composés similaires, tels que :

Lénalidomide : Un dérivé de la thalidomide avec des propriétés immunomodulatrices et anticancéreuses améliorées. Il est plus puissant et présente un meilleur profil de sécurité par rapport à la thalidomide.

Pomalidomide : Un autre dérivé de la thalidomide avec des applications similaires dans le traitement du myélome multiple et d'autres cancers. Il est connu pour son efficacité supérieure et sa toxicité inférieure.

Dérivés fluorés de la thalidomide : D'autres dérivés fluorés de la thalidomide ont été développés pour améliorer ses propriétés pharmacologiques.

Unicité : Thalidomide-5,6-F se distingue par sa fluoration spécifique, qui peut modifier considérablement sa pharmacocinétique et sa pharmacodynamie. La présence de l'atome de fluor peut améliorer la stabilité, la biodisponibilité et l'affinité de liaison du composé à ses cibles moléculaires, ce qui en fait un candidat prometteur pour de futures recherches et développements .

Propriétés

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-5,6-difluoroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2N2O4/c14-7-3-5-6(4-8(7)15)13(21)17(12(5)20)9-1-2-10(18)16-11(9)19/h3-4,9H,1-2H2,(H,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGHXYRKTAZEQQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=CC(=C(C=C3C2=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1496997-41-1 | |

| Record name | 2-(2,6-dioxopiperidin-3-yl)-5,6-difluoro-2,3-dihydro-1H-isoindole-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2408674.png)

![[(Z)-[1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propylidene]amino]thiourea](/img/structure/B2408685.png)

![Methyl 2-[(3-carbamoylpiperidin-1-yl)methyl]-3-nitrobenzoate](/img/structure/B2408686.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(methylthio)benzamide](/img/structure/B2408695.png)

![8-(2,4-dimethylphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2408696.png)